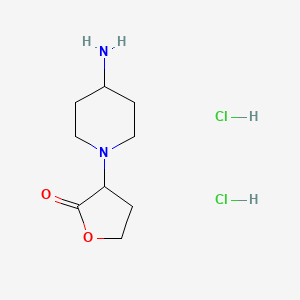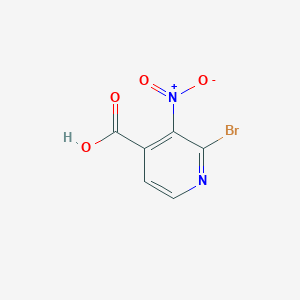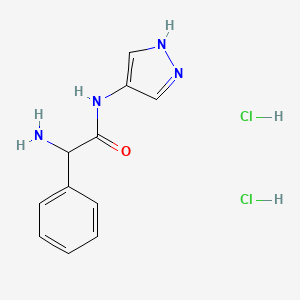
1-(2-(trifluorometil)fenil)-1H-pirazol-3-carboxilato de etilo
Descripción general
Descripción
Trifluoromethyl group containing compounds are widely used in various areas, including the pharmaceutical and agrochemical industries . They are known for their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of similar compounds has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the formation of N–N bond has been recently utilized for the synthesis of heterocycles and azo compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various methods. For instance, the Linear Formula, CAS Number, and Molecular Weight of a similar compound, “1-ETHYL-1-(2-(TRIFLUOROMETHYL)PHENYL)-3-(3-(TRIFLUOROMETHYL)PHENYL)UREA”, are C17H14F6N2O, 200134-95-8, and 376.304 respectively .
Aplicaciones Científicas De Investigación
Síntesis de Éteres Trifluorometilados
1-(2-(trifluorometil)fenil)-1H-pirazol-3-carboxilato de etilo: se utiliza en la síntesis de éteres trifluorometilados. Estos compuestos son de interés debido a sus propiedades sustituyentes inusuales y su potencial para crear moléculas bioactivas con mayor estabilidad metabólica y lipofilia .
Química Medicinal
El compuesto sirve como precursor en el desarrollo de varios fármacos. Su grupo trifluorometilo es particularmente valioso en la química medicinal, donde la introducción de átomos de flúor puede alterar significativamente la actividad biológica y las propiedades de los agentes terapéuticos .
Química Agrícola
En el campo de la química agrícola, este compuesto se utiliza para crear pesticidas y herbicidas. El grupo trifluorometilo puede mejorar la eficacia y la persistencia ambiental de estos agentes, haciéndolos más efectivos contra plagas y malezas .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-7-8-18(17-10)11-6-4-3-5-9(11)13(14,15)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCRSAIXZBCTEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)


![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)


![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)

![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)


![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
